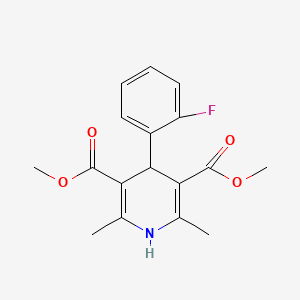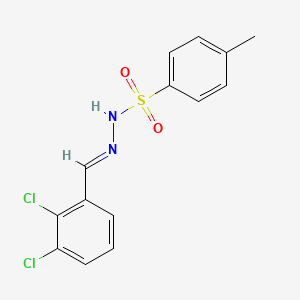![molecular formula C18H16F3N3O4S B5525265 N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)
N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide involves intricate chemical processes. For example, 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one was synthesized and characterized by various techniques, highlighting the complexity of synthesizing such molecules (Xue-mei Li et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates intricate arrangements and bonding. The crystallographic study of a similar compound showed it belongs to the triclinic crystal system, further illustrating the complex molecular geometry involved (Xue-mei Li et al., 2006).
Chemical Reactions and Properties
N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide and its derivatives participate in a variety of chemical reactions. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been observed in compounds with similar structures, showcasing their reactivity and potential for diverse chemical transformations (T. Lemek et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, for example, provided insights into its self-association in solution and the topology of hydrogen bonds, which are essential for predicting its physical behavior (I. Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and degradation pathways, are significant for the application and handling of these compounds. Research on derivatives of N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide has revealed their potential as corrosion inhibitors and their adsorption characteristics, indicating their chemical robustness and potential utility in protective applications (L. Olasunkanmi et al., 2016).
Scientific Research Applications
Synthesis and Antitumor Activity
One study involves the synthesis of novel amsacrine analogs, highlighting the critical role of the acridine moiety in determining biological activity. This research indicates the potential of quinoxalinyl derivatives for anticancer activity, although modifications to the acridine moiety significantly impact their efficacy and DNA intercalation propensity (Chilin et al., 2009).
Corrosion Inhibition
Another application is in the field of corrosion inhibition, where quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides were investigated for their properties in protecting mild steel in acidic environments. This research demonstrates the compounds' effectiveness as mixed-type inhibitors, highlighting their potential for industrial applications in corrosion protection (Olasunkanmi et al., 2016).
Interaction Studies and Solubility
Further studies focus on the interaction of quinoxaline derivatives with other compounds, examining effects such as temperature and concentration on their interactions. Such research is valuable for understanding the solubility and behavior of these compounds in various conditions, providing insights into their potential applications in chemistry and material science (Raphael et al., 2015).
Vicarious Nucleophilic Substitutions
Research on vicarious nucleophilic substitutions of hydrogen in specific methanesulfonamide derivatives sheds light on the reactivity and potential applications of these compounds in organic synthesis. This area of study opens up possibilities for the exploration of new reactions and synthesis pathways (Lemek et al., 2008).
Self-association and Molecular Structure
Investigations into the conformations and self-association of certain trifluoro-methanesulfonamide derivatives in solutions and their molecular structures provide fundamental insights into the chemical behavior and potential applications of these compounds. Understanding their molecular interactions and associations is crucial for designing new materials and pharmaceuticals (Sterkhova et al., 2014).
Future Directions
While the future directions for this specific compound are not available, it’s worth noting that compounds with similar structures are being studied for their potential therapeutic activities . These studies could pave the way for the development of new compounds that belong to the isoindolo [2,1- a ]quinoline scaffold .
properties
IUPAC Name |
N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S/c1-29(27,28)24(13-6-4-5-12(9-13)18(19,20)21)11-17(26)23-10-16(25)22-14-7-2-3-8-15(14)23/h2-9H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHVWBZNWHUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)


![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)



![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)